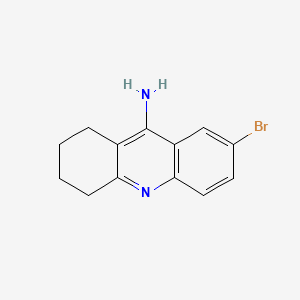

7-Bromotacrine

Description

Structure

3D Structure

Properties

CAS No. |

53970-68-6 |

|---|---|

Molecular Formula |

C13H13BrN2 |

Molecular Weight |

277.16 g/mol |

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C13H13BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16) |

InChI Key |

HUWWFDOJYOUTTO-UHFFFAOYSA-N |

SMILES |

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N |

Appearance |

Solid powder |

Other CAS No. |

53970-68-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-Bromotacrine |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromotacrine and Its Derivatives

Chemical Synthesis of 7-Bromotacrine as a Key Intermediate

This compound serves as a crucial building block for more complex molecules. Its synthesis is primarily achieved through established cyclization methods that construct the core tetracyclic structure.

The Friedländer synthesis is a classical and highly effective method for constructing quinoline (B57606) and, by extension, tacrine (B349632) skeletons. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the condensation of a 2-aminoaryl nitrile, aldehyde, or ketone with a cyclic ketone. wikipedia.orgnih.gov In the specific synthesis of this compound (also referred to as 6-bromotacrine depending on the numbering convention), 4-bromo-2-amino benzonitrile (B105546) is reacted with cyclohexanone. nih.gov

The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), and is conducted under reflux conditions in a suitable solvent like toluene. nih.gov The mechanism proceeds through an initial condensation between the amino group and the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline system. wikipedia.org

Table 1: Friedländer Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions |

|---|---|---|---|

| 4-Bromo-2-amino benzonitrile | Cyclohexanone | Boron trifluoride etherate (BF₃·Et₂O) | Toluene, Reflux (110 °C), 4 h |

Data sourced from reference nih.gov.

To enhance the efficiency of the Friedländer condensation, microwave-assisted organic synthesis (MAOS) protocols have been developed. nih.gov While conventional heating methods can require several hours, microwave irradiation can dramatically reduce reaction times to mere minutes and often leads to higher product yields. nih.govnih.gov

For the synthesis of halogenated quinolines, a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been shown to increase average yields significantly compared to traditional oil bath heating. nih.gov This rapid, single-step assembly is highly valuable in creating libraries of compounds for research. nih.gov The use of microwave irradiation provides a more sustainable and efficient alternative to conventional methods. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis for Halogenated Quinolines

| Method | Average Reaction Time | Average Yield | Notes |

|---|---|---|---|

| Conventional Heating | 7-9 hours | 34% | Requires prolonged heating in an oil bath. nih.govnih.gov |

| Microwave Irradiation | 4-7 minutes | 72% | Rapid, efficient, often higher purity. nih.govnih.gov |

Data reflects general findings for halogenated quinolines as detailed in references nih.govnih.gov.

Advanced Derivatization Strategies Utilizing this compound

The bromine atom on the this compound scaffold is a versatile functional handle that enables a wide array of advanced derivatization strategies, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, as an aryl bromide, is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. It involves the reaction of this compound with various aryl or heteroaryl boronic acids (or their corresponding esters) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate. nih.govlibretexts.org This reaction has been successfully employed to synthesize a broad range of 7-aryl- and 7-heteroaryltacrine derivatives. nih.gov

Table 3: Examples of Suzuki-Miyaura Derivatization of this compound

| Coupling Partner (Boronic Acid/Ester) | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-Phenyltacrine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-(4-Methoxyphenyl)tacrine |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-(Pyridin-3-yl)tacrine |

Data sourced from reference nih.gov.

Other significant palladium-catalyzed reactions applicable to this compound include:

Sonogashira Coupling: This reaction couples this compound with terminal alkynes to introduce alkynyl substituents, using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.org

Heck Coupling: This method allows for the arylation of alkenes, where this compound can be coupled with various olefins to form 7-alkenyltacrine derivatives. rsc.orgrsc.org

Stille Coupling: Involves the reaction of this compound with organostannanes (organotin compounds), offering another route to C-C bond formation.

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling this compound with a wide variety of primary or secondary amines. This has been shown to be a facile method for synthesizing 7-amino-substituted heterocyclic compounds. nih.gov

This compound is an ideal precursor for the synthesis of radiolabeled tacrine, specifically [³H]-Tacrine. This is achieved through catalytic tritium (B154650) dehalogenation. The process involves the replacement of the bromine atom with a tritium atom (³H). Modern methods utilize well-defined molecular palladium catalysts for this transformation. nih.gov These homogeneous catalysts are often more chemoselective than traditional heterogeneous catalysts (e.g., Palladium on carbon), which can lead to the unwanted reduction of other functional groups. nih.gov The reaction is performed using tritium gas (³H₂) and provides a direct and clean method for introducing a radioactive label for use in receptor binding assays and other metabolic studies. nih.gov

Beyond palladium-catalyzed reactions, the bromine atom on this compound can potentially be manipulated through other chemical pathways. While nucleophilic aromatic substitution is generally less favorable on this type of electron-rich aromatic system compared to palladium-catalyzed routes, specific activating conditions could enable such transformations.

Furthermore, the synthesis of other 7-halogenated tacrine analogs (e.g., chloro, iodo) is feasible by starting the Friedländer condensation with the appropriately substituted 2-aminobenzonitrile, such as 4-chloro- or 4-iodo-2-aminobenzonitrile. This allows for the tuning of the electronic properties and reactivity of the halogen handle for subsequent derivatization reactions.